Vanadium ion oxidation states and corresponding colors in solution
Vanadium ion oxidation states and corresponding colors in solution
An In-depth Technical Guide to the Oxidation States of Vanadium Ions and Their Corresponding Colors in Solution
This technical guide provides a comprehensive overview of the common oxidation states of vanadium in aqueous solutions, detailing their distinct colors, preparation methods, and quantitative spectrophotometric and electrochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development who may utilize the diverse chemistry of vanadium in their work.
Introduction to Vanadium Chemistry
Vanadium, a transition metal, is renowned for its ability to exist in multiple stable oxidation states in aqueous solution, each exhibiting a unique and vibrant color. The accessibility of the +2, +3, +4, and +5 oxidation states makes vanadium chemistry particularly rich and interesting for various applications, including catalysis and battery technology.[1] In acidic aqueous solutions, these oxidation states exist as distinct aqua- and oxo-ions.
The Four Common Oxidation States of Vanadium
The four most common oxidation states of vanadium in aqueous solution are V(V), V(IV), V(III), and V(II). The interconversion between these states involves redox reactions, which can be induced by chemical reducing or oxidizing agents.
Vanadium(V)
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Ionic Form: In acidic solutions (pH < 2), the predominant species is the dioxovanadium(V) cation, [VO₂]⁺.[1][2] This ion is often represented as [VO₂(H₂O)₄]⁺.
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Color: Solutions containing the [VO₂]⁺ ion are characteristically yellow .[3]
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Electronic Configuration: V⁵⁺ has an [Ar] electronic configuration.
Vanadium(IV)
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Ionic Form: Vanadium(IV) exists as the blue vanadyl ion, [VO]²⁺, in acidic and neutral solutions.[3] This is more accurately represented as [VO(H₂O)₅]²⁺.
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Color: Aqueous solutions of the vanadyl ion are a distinct blue .[3]
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Electronic Configuration: V⁴⁺ has an [Ar]3d¹ electronic configuration.
Vanadium(III)
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Ionic Form: In aqueous solution, vanadium(III) forms the hexaaquavanadium(III) ion, [V(H₂O)₆]³⁺.
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Color: Solutions of [V(H₂O)₆]³⁺ are green .[3]
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Electronic Configuration: V³⁺ has an [Ar]3d² electronic configuration.
Vanadium(II)
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Ionic Form: Vanadium(II) exists as the hexaaquavanadium(II) ion, [V(H₂O)₆]²⁺.
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Color: Aqueous solutions containing this ion have a lilac or lavender color.
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Electronic Configuration: V²⁺ has an [Ar]3d³ electronic configuration. The V(II) state is a strong reducing agent and is readily oxidized by air.[1]
Quantitative Data
The distinct optical and electrochemical properties of the different vanadium ions can be quantified by UV-Visible spectrophotometry and standard redox potentials.
Spectrophotometric Data
The following table summarizes the molar absorptivity (ε) at the wavelength of maximum absorbance (λmax) for each vanadium ion in acidic solution.
| Oxidation State | Ionic Species | Color | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| +5 | [VO₂]⁺ | Yellow | ~320, ~400 | Variable |
| +4 | [VO]²⁺ | Blue | ~760 | ~18 |
| +3 | [V(H₂O)₆]³⁺ | Green | ~400, ~555-600 | Low |
| +2 | [V(H₂O)₆]²⁺ | Lilac | ~567, ~850 | ~4.5, ~3.5 |
Note: Molar absorptivity values can vary with the specific conditions such as pH and counter-ions present in the solution.
Electrochemical Data
The standard redox potentials (E°) for the interconversion of vanadium species in acidic solution are provided below.
| Redox Couple | Half-Reaction | Standard Potential (E°) (V) |
| V(V) / V(IV) | [VO₂]⁺ + 2H⁺ + e⁻ ⇌ [VO]²⁺ + H₂O | +1.00 |
| V(IV) / V(III) | [VO]²⁺ + 2H⁺ + e⁻ ⇌ V³⁺ + H₂O | +0.34 |
| V(III) / V(II) | V³⁺ + e⁻ ⇌ V²⁺ | -0.26 |
Experimental Protocols
The following protocols describe the preparation of the different oxidation states of vanadium starting from a vanadium(V) precursor.
Preparation of the Initial Vanadium(V) Solution
This procedure outlines the preparation of a 0.1 M solution of dioxovanadium(V) sulfate.
Materials:
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Ammonium metavanadate (NH₄VO₃) or Vanadium pentoxide (V₂O₅)
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Sulfuric acid (H₂SO₄), 1 M
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Deionized water
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Beaker or conical flask
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Hotplate/stirrer
Procedure:
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To prepare a 0.1 M solution, dissolve 11.7 g of ammonium metavanadate in approximately 900 cm³ of 1 M sulfuric acid.[3]
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Gently heat and stir the solution until the solid is completely dissolved.
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Allow the solution to cool to room temperature.
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Transfer the solution to a 1 dm³ volumetric flask and dilute to the mark with deionized water. The resulting solution will be yellow, containing [VO₂]⁺ ions.
Reduction of Vanadium(V) to Lower Oxidation States
This protocol describes the sequential reduction of the vanadium(V) solution using zinc powder.
Materials:
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Vanadium(V) solution (prepared as in 4.1)
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Zinc powder or granules
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1 dm³ conical flask
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Cotton wool plug
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Beakers for sample collection
Procedure:
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Place 500 cm³ of the 0.1 M vanadium(V) solution into a 1 dm³ conical flask.
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Add approximately 15 g of zinc powder to the flask. The solution will effervesce as hydrogen gas is produced from the reaction of zinc with the acid.[3]
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Formation of Vanadium(IV) ([VO]²⁺): The yellow solution will quickly turn green (a mixture of yellow V(V) and blue V(IV)) and then to a stable blue color within a few minutes.[3] This indicates the formation of the vanadyl ion, [VO]²⁺. A sample can be decanted for observation.
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Formation of Vanadium(III) (V³⁺): Continue the reaction with stirring. Over a period of about 15 minutes, the blue solution will gradually turn green , indicating the formation of the [V(H₂O)₆]³⁺ ion.[3] A sample can be decanted.
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Formation of Vanadium(II) (V²⁺): With continued reaction and stirring, the green solution will eventually turn to a lilac or mauve color, signifying the formation of the [V(H₂O)₆]²⁺ ion.[3] This step may take longer, and gentle warming can accelerate the process. This solution is sensitive to air oxidation.
Re-oxidation of Vanadium(II)
This procedure demonstrates the re-oxidation of the vanadium(II) solution back to higher oxidation states using potassium permanganate.
Materials:
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Vanadium(II) solution (from protocol 4.2)
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Acidified potassium permanganate (KMnO₄) solution (0.02 M)
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Boiling tube or beaker
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Dropping pipette
Procedure:
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Filter a small amount of the lilac vanadium(II) solution into a boiling tube to remove any remaining zinc.
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Add the acidified potassium permanganate solution dropwise while observing the color changes.
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The lilac solution will turn back to green (V(III)), then blue (V(IV)), and finally yellow (V(V)) upon the addition of the oxidizing agent.[3]
Visualizations
Redox Pathway of Vanadium Ions
Caption: Redox interconversion of vanadium oxidation states.
Experimental Workflow for Vanadium Oxidation State Preparation
Caption: Workflow for the preparation of V(IV), V(III), and V(II).
